REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[CH:18]=O.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:18]2[C:5]3[NH:6][C:7]4[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:4]=3[CH2:3][CH2:2][NH:1]2)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24] |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The deep blue solution was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The reaction mixture was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
Product was isolated by column chromatography (silica gel; CH3OH:EtOAc=1:9) as a yellowish oil, which
|
Type
|
CUSTOM
|
Details
|
upon standing at room temperature
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |